molecular formula C27H32F3N3O6S B611474 Trifluoperazine N-Glucuronide CAS No. 165602-90-4

Trifluoperazine N-Glucuronide

Numéro de catalogue B611474
Numéro CAS: 165602-90-4
Poids moléculaire: 583.6232
Clé InChI: AFYPHWNGUDUHIW-ARXROMJUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trifluoperazine N-Glucuronide is a urinary and blood metabolite of trifluoperazine, a typical antipsychotic used for treating schizophrenia . It is also indicated for use in patients with agitation, severe anxiety, or behavioral problems .


Synthesis Analysis

Trifluoperazine N-Glucuronide is formed from trifluoperazine by the UDP-glucuronosyltransferase (UGT) isoform UGT1A4 . It catalyzes the formation of imipramine and trifluoperazine N-glucuronide . The enzyme kinetic parameters of this process have been characterized in studies .


Molecular Structure Analysis

The molecular formula of Trifluoperazine N-Glucuronide is C27H32F3N3O6S . Its molecular weight is 583.62 g/mol . The InChI key is AFYPHWNGUDUHIW-ARXROMJUSA-N .


Chemical Reactions Analysis

Trifluoperazine N-Glucuronide is involved in the conversion of imipramine and trifluoperazine to their respective N-glucuronides . It interacts with the human UGT1A1 and UGT1A6, affecting their enzymatic activities .


Physical And Chemical Properties Analysis

Trifluoperazine N-Glucuronide has a molecular weight of 583.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 12 . Its rotatable bond count is 5 . The exact mass is 583.19639141 g/mol .

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Specific Scientific Field

Pharmacology and clinical pharmacokinetics.

Summary

TFP-G is formed in the liver through glucuronidation of trifluoperazine. Understanding its metabolism is crucial for assessing drug interactions, dosing, and potential adverse effects.

Experimental Procedures

Researchers use human liver microsomes (HLM) or recombinant UGT enzymes to study TFP-G formation. They incubate trifluoperazine with HLM or recombinant UGT1A4, analyze the reaction products using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and quantify TFP-G levels.

Results

TFP-G formation kinetics, enzyme affinity (Km), and maximum velocity (Vmax) provide insights into its metabolism. For example, TFP-G is a substrate for UGT1A4, which is abundant in the liver. Quantitative data on TFP-G formation rates help predict drug interactions and guide dosing adjustments .

Clinical Toxicology

Specific Scientific Field

Toxicology and forensic analysis.

Summary

TFP-G can serve as a biomarker for trifluoperazine exposure. Detecting TFP-G in urine or blood helps assess drug compliance, overdose, or poisoning.

Experimental Procedures

Laboratories use LC-MS/MS to quantify TFP-G levels in biological samples. They compare these levels to reference standards or internal controls.

Results

Elevated TFP-G concentrations indicate recent trifluoperazine use. Toxicologists use this information to evaluate drug-related incidents or monitor patients on trifluoperazine therapy .

Neuropharmacology

Specific Scientific Field

Neuroscience and psychopharmacology.

Summary

TFP-G’s interaction with dopamine receptors and its effects on neurotransmission contribute to its antipsychotic properties.

Experimental Procedures

Researchers study TFP-G’s binding affinity to dopamine D1 and D2 receptors using radioligand binding assays. They also explore its impact on neuronal activity in animal models.

Results

TFP-G’s antagonism of dopamine receptors influences neurotransmitter release, affecting mood, cognition, and behavior. Quantitative data on receptor binding and functional outcomes inform drug development and treatment strategies .

Drug-Drug Interactions

Specific Scientific Field

Clinical pharmacology and drug interactions.

Summary

TFP-G may inhibit or induce other drug-metabolizing enzymes, affecting co-administered medications.

Experimental Procedures

Researchers assess TFP-G’s impact on cytochrome P450 enzymes or other glucuronidation pathways using in vitro assays. They measure enzyme activity in the presence of TFP-G.

Results

TFP-G can alter the metabolism of co-administered drugs, potentially leading to adverse effects or altered therapeutic efficacy. Quantitative data guide clinical recommendations regarding drug combinations .

Therapeutic Drug Monitoring

Specific Scientific Field

Clinical pharmacology and personalized medicine.

Summary

Monitoring TFP-G levels helps optimize trifluoperazine dosing and minimize side effects.

Experimental Procedures

Clinicians measure TFP-G concentrations in patient samples (e.g., blood or urine) using LC-MS/MS. They correlate TFP-G levels with clinical outcomes.

Results

Individualized dosing based on TFP-G levels improves treatment efficacy while avoiding toxicity. Quantitative data inform therapeutic decisions .

Safety And Hazards

Trifluoperazine, the parent compound of Trifluoperazine N-Glucuronide, is harmful if swallowed and may cause drowsiness or dizziness . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used when handling Trifluoperazine N-Glucuronide .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F3N3O6S/c1-33(25-23(36)21(34)22(35)24(39-25)26(37)38)13-11-31(12-14-33)9-4-10-32-17-5-2-3-6-19(17)40-20-8-7-16(15-18(20)32)27(28,29)30/h2-3,5-8,15,21-25,34-36H,4,9-14H2,1H3/t21-,22-,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYPHWNGUDUHIW-ARXROMJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C(C(C(C(O5)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858504
Record name 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoperazine N-Glucuronide

CAS RN

165602-90-4
Record name 1-beta-D-Glucopyranosyluronosyl-1-methyl-4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluoperazine N-Glucuronide
Reactant of Route 2
Trifluoperazine N-Glucuronide
Reactant of Route 3
Trifluoperazine N-Glucuronide
Reactant of Route 4
Reactant of Route 4
Trifluoperazine N-Glucuronide
Reactant of Route 5
Trifluoperazine N-Glucuronide
Reactant of Route 6
Trifluoperazine N-Glucuronide

Citations

For This Compound
10
Citations
D Lu, Q Xie, B Wu - Journal of pharmaceutical and biomedical analysis, 2017 - Elsevier
… The formation rates of trifluoperazine-N-glucuronide was 880,335 and 507 pmol/min/mg in human, monkey and rabbit, respectively (Fig. 7A). Dog showed a weak metabolic ability (7 …
Number of citations: 25 www.sciencedirect.com
J Guo, D Zhou, SW Grimm - Journal of pharmaceutical and biomedical …, 2011 - Elsevier
… In addition, trifluoperazine N-glucuronide was not observed during incubation with recombinant UGT2B10 (data not shown), indicating that trifluoperazine is a non-substrate inhibitor for …
Number of citations: 9 www.sciencedirect.com
J Joo, B Lee, T Lee, KH Liu - Rapid Communications in Mass …, 2014 - Wiley Online Library
RATIONALE Uridine 5'‐diphosphoglucuronosyltransferase (UGT) enzymes are essential for the clearance of many drugs; however, altered UGT activity is a potential cause of adverse …
Y Li, Y Meng, Y Lu, K Chang, P Gao… - Journal of Chinese …, 2019 - search.ebscohost.com
In the present study, the potential inhibition behaviors of notoginseng total saponins (NS), safflower total flavonoids (SF), and their combination (CNS) towards three major isoforms of …
Number of citations: 2 search.ebscohost.com
HY Ji, H Lee, SR Lim, JH Kim, HS Lee - Molecules, 2012 - mdpi.com
… ; 0.3 μg/mL meloxicam for trifluoperazine N-glucuronide). The incubation mixtures were … The ESI source settings were as following: ESI voltage for trifluoperazine N-glucuronide, +…
Number of citations: 29 www.mdpi.com
R Fujiwara, M Nakajima, H Yamanaka, M Katoh… - Drug metabolism and …, 2007 - ASPET
… effect on UGT1A4-catalyzed trifluoperazine N-glucuronide formation. The coexpression of … and V max of UGT1A4-catalyzed trifluoperazine N-glucuronide formation. The coexpression of …
Number of citations: 87 dmd.aspetjournals.org
H Xie, J Wu, D Liu, M Liu, H Zhang, S Huang… - Xenobiotica, 2017 - Taylor & Francis
… LC/MS assay of trifluoperazine-N-glucuronide Trifluoperazine-N-glucuronide was analyzed … of ions at m/z 584.52 for trifluoperazine-N-glucuronide and m/z 748.70 for clarithromycin (…
Number of citations: 12 www.tandfonline.com
RL Walsky, JN Bauman, K Bourcier, G Giddens… - Drug Metabolism and …, 2012 - ASPET
… Reactions (0.1 ml) were terminated at the indicated time (Table 1) by addition of 0.01 ml of 17:80:3 acetonitrile/water/formic acid that contained [D 3 ]trifluoperazine-N-glucuronide ([D 3 ]…
Number of citations: 164 dmd.aspetjournals.org
Y Kato, M Nakajima, S Oda, T Fukami, T Yokoi - Drug Metabolism and …, 2012 - ASPET
… Trifluoperazine N-glucuronide formation was determined according to the method of Fujiwara et al. (2007) with slight modifications. In brief, a typical incubation mixture (100 μl of total …
Number of citations: 41 dmd.aspetjournals.org
Y Kutsuno, K Sumida, T Itoh, RH Tukey… - Pharmacology …, 2013 - Wiley Online Library
… /L monosodium phosphate for trifluoperazine N-glucuronide, and … of the imipramine and trifluoperazine N-glucuronide was … The imipramine and trifluoperazine N-glucuronide formation …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.